molecular formula C14H17N3O3 B017093 5-Methoxycarbonylamino-N-acetyltryptamine CAS No. 190277-13-5

5-Methoxycarbonylamino-N-acetyltryptamine

Cat. No. B017093
CAS RN: 190277-13-5
M. Wt: 275.3 g/mol
InChI Key: MPZVHKLZCUEJFO-UHFFFAOYSA-N
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Description

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a derivative of melatonin and a partial agonist of melatonin receptor 1 (MT1) and MT2 . It has been reported to inhibit forskolin-induced production of cAMP in CHO cells expressing human MT1 or MT2 . It has been used in various in vivo models, particularly in intraocular pressure (IOP) models in rabbits and monkeys .


Molecular Structure Analysis

The molecular formula of 5-MCA-NAT is C14H17N3O3 . The formal name is N-[3-[2-(acetylamino)ethyl]-1H-indol-5-yl]-carbamic acid, methyl ester . The InChi Code is InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19) .


Physical And Chemical Properties Analysis

5-MCA-NAT is a solid substance . It is slightly soluble in methanol . The molecular weight is 275.3 .

Mechanism of Action

Target of Action

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a derivative of melatonin and acts as a partial agonist of melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2) . These receptors are part of the G-protein coupled receptor family and play crucial roles in various physiological processes, including the regulation of circadian rhythms and intraocular pressure .

Mode of Action

5-MCA-NAT interacts with its targets, MT1 and MT2, by binding to these receptors and partially activating them . This interaction inhibits the forskolin-induced production of cyclic adenosine monophosphate (cAMP) in cells expressing human MT1 or MT2 . The inhibition of cAMP production can lead to various downstream effects, depending on the specific cellular context .

Biochemical Pathways

The primary biochemical pathway affected by 5-MCA-NAT involves the regulation of cAMP levels. By acting as a partial agonist of MT1 and MT2, 5-MCA-NAT inhibits the forskolin-induced production of cAMP . This can influence various downstream signaling pathways, potentially leading to changes in cellular functions such as intraocular pressure regulation .

Result of Action

The molecular and cellular effects of 5-MCA-NAT’s action are primarily related to its role as a partial agonist of MT1 and MT2. For instance, in vivo studies have shown that ocular administration of 5-MCA-NAT can reduce intraocular pressure in both control and glaucomatous mice . This suggests that 5-MCA-NAT may have potential therapeutic applications in conditions such as glaucoma .

properties

IUPAC Name

methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZVHKLZCUEJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401560
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxycarbonylamino-N-acetyltryptamine

CAS RN

190277-13-5
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190277-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxycarbonylamino-N-acetyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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